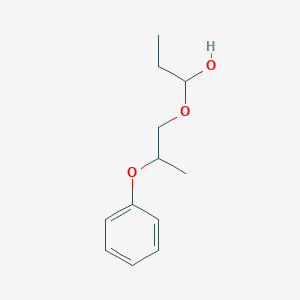
Propanol, (methyl-2-phenoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, (methyl-2-phenoxyethoxy)- typically involves the reaction of phenol with propylene oxide to form phenoxypropanol, which is then further reacted with methyl ethylene glycol under controlled conditions to yield the final product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of Propanol, (methyl-2-phenoxyethoxy)- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of production .
Analyse Des Réactions Chimiques
Types of Reactions
Propanol, (methyl-2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols .
Applications De Recherche Scientifique
Propanol, (methyl-2-phenoxyethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the formulation of coatings, adhesives, and cleaning agents due to its excellent solubility and compatibility
Mécanisme D'action
The mechanism of action of Propanol, (methyl-2-phenoxyethoxy)- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: Similar in structure but lacks the propanol group.
Ethylene glycol phenyl ether: Similar in structure but has different functional groups.
Propylene glycol phenyl ether: Similar in structure but has different alkyl groups
Uniqueness
Propanol, (methyl-2-phenoxyethoxy)- is unique due to its combination of phenoxy and propanol groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(2-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-3-12(13)14-9-10(2)15-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
Clé InChI |
FWRGCSBAKVECHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OCC(C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


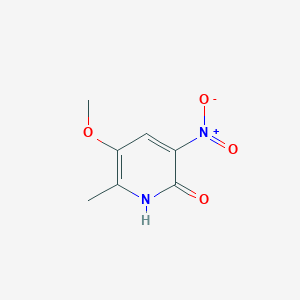
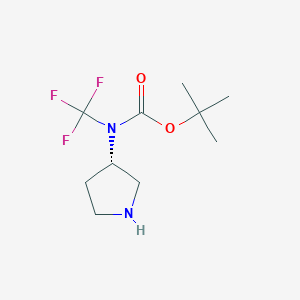
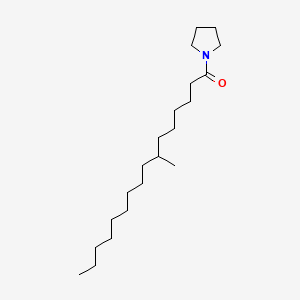
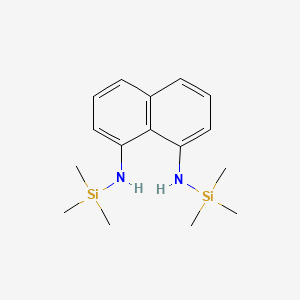
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
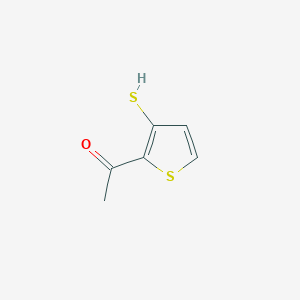
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
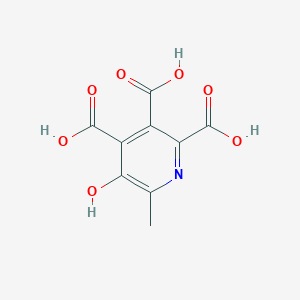
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
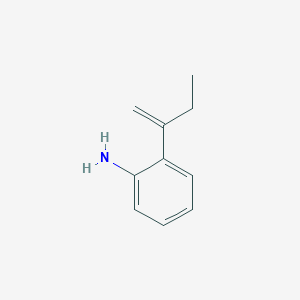
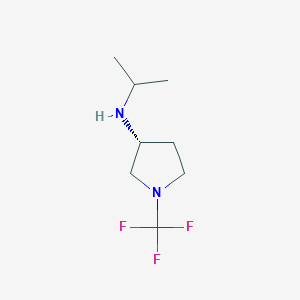
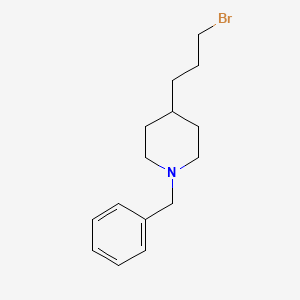
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
